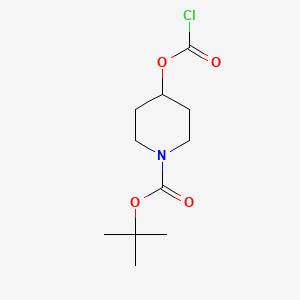

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H18ClNO4 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

tert-butyl 4-carbonochloridoyloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-8(5-7-13)16-9(12)14/h8H,4-7H2,1-3H3 |

InChI Key |

NMNJLDZQSSJHMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chlorocarbonyl oxy substituent at the 4-position of the piperidine ring. The chlorocarbonyl oxy group is often introduced via reaction with phosgene or phosgene equivalents, or through chlorocarbonylation reactions of suitable hydroxy or carbamate precursors.

Reaction Conditions and Yields

The following table summarizes key reaction parameters from related syntheses of tert-butyl protected piperidine derivatives with similar substitution patterns:

Analytical Characterization

Nuclear Magnetic Resonance (NMR): ^13C NMR spectra typically show characteristic signals for the carbamate carbonyl (~150-155 ppm) and the chlorocarbonyl oxy carbonyl (~165-170 ppm). Proton NMR confirms the tert-butyl group (singlet near 1.4 ppm) and piperidine ring protons.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.

Melting Point: Reported melting points for related compounds range around 190-195 °C, indicating purity and crystalline nature.

Research Findings and Optimization

The use of cesium carbonate as a base in polar aprotic solvents (DMF, DMA) enhances the chlorocarbonylation reaction efficiency, providing yields up to 95% in some cases.

Temperature control is critical; lower temperatures favor selectivity, while higher temperatures accelerate reaction rates but may increase by-products.

Purification typically involves extraction, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography or crystallization to achieve high purity.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Base | Temp (°C) | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| Boc Protection | Boc2O | THF/H2O | K2CO3 | 20-25 | 10-24 h | 80-90 | Standard nitrogen protection |

| Chlorocarbonylation (phosgene) | Phosgene or triphosgene | DCM | Pyridine or base | 0-25 | 1-6 h | 60-75 | Requires careful temp control |

| Chlorocarbonylation (alternative) | Chlorocarbonyl reagent | DMF or NMP | Cs2CO3 or K2CO3 | 80-100 | 2-24 h | 58-95 | Higher yield with Cs2CO3 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form piperidine-1-carboxylic acid and tert-butyl alcohol.

Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Bases: Triethylamine, sodium hydroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Carbamates: Formed by substitution with amines

Esters: Formed by substitution with alcohols

Piperidine-1-carboxylic acid: Formed by hydrolysis

Scientific Research Applications

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of enzyme inhibitors and receptor modulators.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate that can modify biological targets through covalent bonding. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C${11}$H${18}$ClNO$_4$

- Molecular Weight : 263.73 g/mol

- Functional Groups : Boc-protected amine, chlorocarbonyl ester.

Comparison with Structural Analogues

The following table and analysis compare tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate with structurally similar piperidine derivatives reported in recent literature.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Stability and Handling

- The Boc group in all compounds is acid-labile, requiring deprotection with trifluoroacetic acid (TFA) or HCl.

- The chlorocarbonyloxy group in the target compound is moisture-sensitive, necessitating anhydrous conditions during synthesis, whereas triazole and sulfonate derivatives () are more stable .

Biological Activity

Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 278.73 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. For example, it has been shown to inhibit interleukin-1 receptor-associated kinases (IRAKs), which play a crucial role in the innate immune response. This inhibition can potentially lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses .

In Vitro Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the release of pro-inflammatory cytokines such as IL-1β in activated macrophages. For instance, certain derivatives exhibited up to 35% inhibition of IL-1β release at concentrations as low as 10 µM .

- Cell Viability : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may selectively induce apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

In Vivo Studies

In vivo pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. For example, a related derivative was found to have a half-life () of approximately 80 minutes and a bioavailability () of 42% when administered at a dose of 10 mg/kg . These parameters are critical for assessing the compound's potential as a therapeutic agent.

Case Study 1: IRAK4 Inhibition

A study focused on the inhibition of IRAK4 demonstrated that this compound significantly reduces downstream signaling pathways associated with inflammation. The compound was tested in models of sepsis and showed promising results in reducing mortality rates by modulating immune responses .

Case Study 2: Cancer Cell Lines

In another investigation, the compound's effect on various cancer cell lines was assessed using MTT assays. Results indicated that at concentrations ranging from 10 to 50 µM, the compound led to a dose-dependent decrease in cell viability across multiple cancer types, including breast and colon cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Concentration (µM) | % Inhibition |

|---|---|---|

| IL-1β Release | 10 | 35 |

| Cancer Cell Viability (MCF7) | 10 | 40 |

| Cancer Cell Viability (HT29) | 50 | 60 |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.